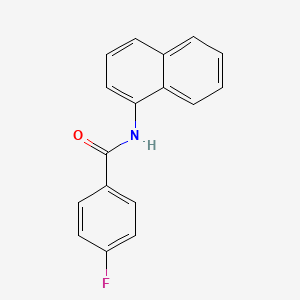

4-fluoro-N-(naphthalen-1-yl)benzamide

Description

Contextual Significance of Benzamide (B126) Class Compounds in Medicinal Chemistry Research

Benzamides are a well-established class of organic compounds extensively studied in medicinal chemistry for their wide array of biological activities. ontosight.ai These compounds, defined by a benzene (B151609) ring linked to an amide group, serve as foundational scaffolds in the development of various pharmaceuticals. pharmaguideline.comsolubilityofthings.com The benzamide functional group is a key feature in drugs with applications as analgesics, anti-inflammatory agents, antipyretics, and psychiatric medications. pharmaguideline.com

The versatility of the benzamide structure allows for modifications that can fine-tune its biological properties, leading to compounds with improved potency or selectivity for specific biological targets. ontosight.ai Researchers have successfully developed benzamide derivatives with anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai Their ability to serve as building blocks for pharmaceuticals like anticonvulsants and antidepressants further underscores their importance in drug discovery and development. solubilityofthings.com

Strategic Importance of Fluorine Substitution and Naphthalene (B1677914) Moieties in Bioactive Molecules

The strategic incorporation of specific chemical groups is a cornerstone of modern drug design. In this context, both fluorine atoms and naphthalene moieties are considered "privileged" structures due to their profound and often beneficial impact on the biological and physical properties of a molecule.

The introduction of a fluorine atom into a biologically active compound can significantly alter its pharmacological profile. chemxyne.com Owing to its small size and high electronegativity, fluorine can enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability. nih.govchemxyne.com Fluorination can block metabolic "soft spots" where a molecule might otherwise be broken down by enzymes, thereby increasing its duration of action. acs.org Furthermore, fluorinated molecules often exhibit increased binding affinity for their target proteins, which can lead to enhanced potency. nih.govchemxyne.com The prevalence of fluorine is evident in the pharmaceutical industry, with a significant number of drugs approved by the FDA containing this element. acs.org

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is another versatile platform in medicinal chemistry. nih.govsemanticscholar.org Naphthalene derivatives are associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects. nih.gov This wide range of activities has led to the inclusion of the naphthalene core in numerous FDA-approved drugs, such as naproxen (B1676952), propranolol, and bedaquiline. nih.govresearchgate.net The rigid, planar structure of the naphthalene ring system provides a scaffold that can be readily functionalized to optimize interactions with biological targets. nih.gov

Rationale for In-depth Academic Investigation of 4-Fluoro-N-(naphthalen-1-yl)benzamide and its Analogues

The focused academic investigation of 4-fluoro-N-(naphthalen-1-yl)benzamide and its analogues stems from a rational drug design strategy that combines three valuable components: the benzamide core, a fluorine substituent, and a naphthalene moiety. ontosight.aiontosight.aichemxyne.comnih.gov The hypothesis is that by integrating these distinct structural motifs, it may be possible to develop novel compounds with unique or improved pharmacological profiles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTVBLHYWGEURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Structural Elucidation

Synthetic Approaches for 4-Fluoro-N-(naphthalen-1-yl)benzamide and Structural Derivatives

The synthesis of 4-fluoro-N-(naphthalen-1-yl)benzamide is principally achieved through the formation of an amide bond between two key precursors: a derivative of 4-fluorobenzoic acid and naphthalen-1-amine.

The most common and direct method for synthesizing 4-fluoro-N-(naphthalen-1-yl)benzamide is the acylation of naphthalen-1-amine with 4-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. A widely used and effective method for this type of transformation is the Schotten-Baumann reaction. nih.govresearchgate.net This reaction is typically performed in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (often sodium hydroxide). researchgate.net The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. researchgate.netmdpi.com

A general procedure for the synthesis of N-aryl benzamides involves the dropwise addition of the amine to a solution of the acid chloride in an anhydrous solvent at reduced temperatures, followed by stirring at room temperature. For the synthesis of the non-fluorinated analog, N-(naphthalen-1-yl)benzamide, a reported method involves reacting 1-naphthylamine (B1663977) with benzoyl chloride in dichloromethane with triethylamine (B128534) as a base. The mixture is stirred at room temperature and then refluxed to ensure the completion of the reaction. This methodology can be directly adapted for the synthesis of the fluorinated target compound.

Optimization of these reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, the type and concentration of the base, the reaction temperature, and the reaction time. For instance, studies on the Schotten-Baumann reaction have explored its optimization in continuous flow systems, which can offer improved mixing and suppression of undesired hydrolysis of the acid chloride. nih.gov

The primary precursors for the synthesis of 4-fluoro-N-(naphthalen-1-yl)benzamide are 4-fluorobenzoic acid and naphthalen-1-amine. The 4-fluorobenzoic acid is typically converted to the more reactive 4-fluorobenzoyl chloride prior to the amidation reaction. This conversion is a standard procedure in organic synthesis, often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Further derivatization can be performed on either precursor to generate a library of structurally related compounds. For example, various substituted naphthalen-1-amines or other fluorinated benzoic acid derivatives could be used to explore structure-activity relationships in medicinal chemistry contexts. Functional group interconversions on the final product, while less common for this specific molecule, could also be employed to create further derivatives.

Advanced Spectroscopic Characterization Techniques for Molecular Structure Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 4-fluoro-N-(naphthalen-1-yl)benzamide.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the naphthalene (B1677914) ring would give rise to a series of doublets and multiplets, characteristic of a substituted naphthalene system. The protons on the 4-fluorophenyl ring would appear as two doublets of doublets (or two triplets, depending on the coupling constants) due to coupling with each other and with the fluorine atom. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide group (typically in the region of 165-170 ppm), as well as for the aromatic carbons of the naphthalene and 4-fluorophenyl rings. The carbon atoms directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹Jcf), which is a characteristic feature in ¹³C NMR of organofluorine compounds.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 4-fluoro-N-(naphthalen-1-yl)benzamide would be expected to show several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected in the region of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, which typically appears as a sharp to moderately broad band around 3300-3500 cm⁻¹. The C-N stretching vibration of the amide would also be present, usually in the range of 1200-1400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Finally, a strong band corresponding to the C-F stretching vibration would be expected in the 1000-1300 cm⁻¹ region.

For a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, characteristic IR peaks were observed at 3050 cm⁻¹ (N-H) and 1650 cm⁻¹ (C=O).

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about the intermolecular interactions that govern the crystal packing.

Although a crystal structure for 4-fluoro-N-(naphthalen-1-yl)benzamide has not been reported in the reviewed literature, the crystal structure of its non-fluorinated analog, N-(naphthalen-1-yl)benzamide, has been determined. This structure reveals key features that are likely to be preserved in the fluorinated derivative.

In N-(naphthalen-1-yl)benzamide, the N-H and C=O bonds of the amide group are in an anti conformation relative to each other. A significant dihedral angle of 86.63(5)° exists between the naphthalene ring system and the phenyl ring. The crystal packing is characterized by N—H⋯O hydrogen bonds that link the molecules into chains.

Table 1: Crystallographic Data for the Related Compound N-(Naphthalen-1-yl)benzamide

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO |

| Molecular Weight | 247.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2630 (8) |

| b (Å) | 9.3792 (9) |

| c (Å) | 33.806 (3) |

| V (ų) | 2620.0 (4) |

| Z | 8 |

Lack of Publicly Available Crystallographic Data for 4-fluoro-N-(naphthalen-1-yl)benzamide Prevents In-Depth Structural Analysis

A thorough investigation of scientific databases and chemical literature has revealed that detailed crystallographic data for the compound 4-fluoro-N-(naphthalen-1-yl)benzamide is not publicly available. Consequently, the generation of an in-depth article focusing on its specific crystal packing, unit cell parameters, and intermolecular interactions, as per the requested outline, cannot be fulfilled at this time.

The requested analysis is entirely dependent on the availability of a solved crystal structure, typically determined through single-crystal X-ray diffraction. This experimental data provides the precise atomic coordinates within the crystal lattice, from which all other structural parameters and interactions are derived. Despite targeted searches for the compound by its chemical name and CAS number (442-72-8) in crystallographic databases, no corresponding structural file or publication containing the necessary data could be located.

Without the foundational crystallographic information file (CIF) or equivalent primary data, a scientifically rigorous discussion of the following is impossible:

Intermolecular Interactions in Crystalline Architectures:A detailed analysis of hydrogen bonds, π-π stacking, or other non-covalent interactions relies on knowing the exact distances and orientations between neighboring molecules in the crystal. This cannot be determined without the solved structure.

Therefore, until the crystal structure of 4-fluoro-N-(naphthalen-1-yl)benzamide is determined and published in the scientific literature, a detailed and accurate article on its chemo-structural elucidation as requested cannot be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons. youtube.comlibretexts.org

In a typical analysis of a molecule like 4-fluoro-N-(naphthalen-1-yl)benzamide, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would likely be distributed across the benzamide (B126) portion, influenced by the electron-withdrawing fluorine atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests higher reactivity. For a series of newly designed benzamide derivatives, HOMO-LUMO gaps were calculated to be in the range of 5.37 eV to 5.51 eV. sci-hub.se

Table 1: Illustrative Frontier Molecular Orbital Data for Benzamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide (R) | -6.724 | -1.071 | 5.65 |

| Derivative L1 | -6.44 | -1.06 | 5.37 |

| Derivative L2 | -6.22 | -0.77 | 5.44 |

| Derivative L3 | -6.21 | -0.72 | 5.49 |

Note: This table is based on data for benchmark benzamide derivatives and is intended to be illustrative of the types of values obtained from FMO analysis. sci-hub.se

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. numberanalytics.com Typically, red-orange areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack). youtube.com

For 4-fluoro-N-(naphthalen-1-yl)benzamide, an MEP map would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atom, making them sites for electrophilic interaction. walisongo.ac.id Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating its potential as a hydrogen bond donor. The aromatic rings would show a more complex potential distribution, influenced by the substituents. walisongo.ac.idmdpi.com

Conformational Analysis and Potential Energy Surface Mapping

By systematically rotating the dihedral angles—specifically the C(O)-N bond and the N-C(naphthyl) bond—a potential energy surface (PES) can be mapped. This map reveals the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them. For N-azulenyl-N-methyl amides, a related class of compounds, conformational preferences were found to be influenced by the coplanarity of the aromatic ring with the amide plane. nih.govacs.org Similar effects would be expected for 4-fluoro-N-(naphthalen-1-yl)benzamide, where the orientation of the naphthalene ring relative to the benzamide group is a critical conformational parameter.

Prediction of Spectroscopic Parameters (e.g., NMR coupling constants, IR vibrational frequencies)

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. ias.ac.in

Infrared (IR) Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule. For a similar compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign the experimental IR and Raman spectra. researchgate.net Key vibrational modes for 4-fluoro-N-(naphthalen-1-yl)benzamide would include the N-H stretch, the C=O stretch of the amide, the C-F stretch, and various aromatic C-H and C-C stretching and bending modes. Comparing calculated frequencies with experimental spectra helps to confirm the molecular structure and provides insight into bonding.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra are instrumental in assigning experimental NMR signals and can help to distinguish between different possible isomers or conformers.

Intermolecular Interaction Analysis and Characterization

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. nih.govrsc.org Understanding these interactions is crucial for predicting crystal packing and material properties. For N-aryl sulfonamides, a class of compounds with structural similarities, crystal structures are stabilized by various weak intermolecular interactions, including C-H···O, C-H···π, and π-π stacking interactions. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. mdpi.comscispace.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand potential mechanisms of action. mdpi.com For compounds like 4-fluoro-N-(naphthalen-1-yl)benzamide, docking studies can predict binding affinities and interaction patterns with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding energy. scispace.comnih.gov Studies on related naphthalene and benzamide derivatives have shown successful docking into the active sites of targets such as tubulin, DNA gyrase, and various proteases. nih.govnih.govresearchgate.net The results of these simulations highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a ligand and the dynamics of its binding to a receptor over time. nih.gov Following a molecular docking study, MD simulations are often performed on the predicted ligand-receptor complex to assess its stability. researchgate.netirbbarcelona.org

For naphthalene-based compounds, MD simulations have been used to confirm that the ligand remains stably bound within the active site of its target protein. nih.gov These simulations track the atomic positions and velocities over nanoseconds, providing insights into the flexibility of the ligand, the stability of key intermolecular interactions (like hydrogen bonds), and any conformational changes in the protein upon binding. irbbarcelona.org

In Silico Prediction of Pharmacokinetic-Relevant Properties (excluding ADME clinical data)

In the early stages of drug discovery, computational methods are employed to predict the pharmacokinetic properties of a molecule, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scispace.comjonuns.com These predictions are based on the chemical structure of the compound and help to identify potential liabilities before synthesis and testing.

For benzamide derivatives, web-based tools and specialized software can calculate a range of physicochemical and pharmacokinetic parameters. jonuns.comresearchgate.net These predictions help assess the "drug-likeness" of a compound. nih.gov

| Property | Description | Predicted Relevance for Drug Development |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Influences absorption and distribution. jonuns.com |

| Molecular Weight | The mass of the molecule. | Affects diffusion and transport properties. |

| Hydrogen Bond Donors/Acceptors | The number of N-H/O-H bonds and N/O atoms. | Key to solubility and receptor binding. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms. | Correlates with cell membrane permeability. |

| Human Intestinal Absorption (HIA) | The predicted percentage of absorption from the gut. | Indicates potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the brain. | Important for CNS-targeting drugs. researchgate.net |

These in silico predictions serve as a valuable guide for prioritizing and optimizing lead compounds in medicinal chemistry research. jonuns.comresearchgate.net

Lipophilicity and Membrane Permeability Prediction

For 4-fluoro-N-(naphthalen-1-yl)benzamide, the predicted lipophilicity, expressed as the octanol-water partition coefficient (AlogP), is 4.23. ebi.ac.uk This value suggests a significant lipophilic character, which is often associated with good membrane permeability. The Topological Polar Surface Area (TPSA) is another key predictor of a molecule's transport properties. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Compounds with a TPSA of 140 Ų or less are generally considered to have good membrane permeability. For 4-fluoro-N-(naphthalen-1-yl)benzamide, the TPSA has been calculated to be 32.3 Ų, a value that strongly indicates a high potential for efficient permeation across biological membranes.

Table 1: Predicted Lipophilicity and Membrane Permeability Parameters for 4-fluoro-N-(naphthalen-1-yl)benzamide

| Parameter | Predicted Value | Implication for Membrane Permeability |

| AlogP | 4.23 ebi.ac.uk | Indicates significant lipophilicity, favoring partitioning into lipid membranes. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Suggests high potential for good membrane permeability. |

Molecular Descriptors for "Drug-Likeness" Filters in Research Design

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. This assessment is often performed using a set of rules or filters based on the analysis of the physicochemical properties of known drugs. Two of the most widely used filters are Lipinski's Rule of Five and the Ghose filter.

Lipinski's Rule of Five provides a set of guidelines for evaluating the potential for oral bioavailability of a drug candidate. The rules are as follows:

Molecular weight less than 500 Daltons

LogP not to exceed 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The Ghose Filter provides a different set of parameters to define a compound as "drug-like":

Molecular weight between 160 and 480 g/mol

LogP between -0.4 and 5.6

Molar refractivity between 40 and 130

Total number of atoms between 20 and 70

Computational analysis of 4-fluoro-N-(naphthalen-1-yl)benzamide reveals its adherence to these critical drug-likeness criteria. With a molecular weight of 265.29 g/mol , it comfortably falls within the limits set by both filters. ebi.ac.uk Its AlogP of 4.23 is also within the acceptable range for both Lipinski's and Ghose's criteria. ebi.ac.uk The molecule possesses one hydrogen bond donor and two hydrogen bond acceptors, satisfying Lipinski's rule. Furthermore, with two rotatable bonds, it exhibits a degree of conformational flexibility that is often considered favorable for binding to biological targets.

Table 2: Molecular Descriptors of 4-fluoro-N-(naphthalen-1-yl)benzamide for "Drug-Likeness" Assessment

| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Compliance | Ghose Filter Compliance |

| Molecular Weight | 265.29 g/mol ebi.ac.uk | Yes (< 500) | Yes (160-480) |

| AlogP | 4.23 ebi.ac.uk | Yes (< 5) | Yes (-0.4 to 5.6) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) | Not Applicable |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | Not Applicable |

| Number of Rotatable Bonds | 2 ebi.ac.uk | Not Applicable | Not Applicable |

These computational predictions suggest that 4-fluoro-N-(naphthalen-1-yl)benzamide possesses a favorable physicochemical profile, indicating good potential for membrane permeability and oral bioavailability, making it an interesting candidate for further investigation in drug discovery programs.

Investigation of Molecular Biological Activities and Mechanistic Insights

Analysis of Molecular Targets and Biological Pathways

The biological activity of 4-fluoro-N-(naphthalen-1-yl)benzamide and its analogs can be attributed to their interactions with specific enzymes, receptors, and cellular pathways.

The benzamide (B126) and naphthalene (B1677914) moieties are present in numerous enzyme inhibitors, suggesting that 4-fluoro-N-(naphthalen-1-yl)benzamide may act on several enzymatic targets.

SARS-CoV PLpro Inhibition : The papain-like protease (PLpro) is an essential enzyme for coronavirus replication, making it a key target for antiviral drug development. nih.govnih.govfrontiersin.org Naphthalene-based compounds have been identified as effective non-covalent inhibitors of SARS-CoV PLpro. nih.govnih.gov For instance, a closely related analog, (R)−2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, was found to inhibit SARS-CoV-1 PLpro with a half-maximal inhibitory concentration (IC50) of 2.3 ± 0.1 µM. researchgate.net These inhibitors typically act by competitively binding to the enzyme's active site. nih.gov The naphthalene group plays a crucial role in binding, and modifications to the benzamide portion are used to refine potency and selectivity. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Naphthalene derivatives have been explored for this purpose, and research into new pentanamide (B147674) derivatives bearing a naphthalen-2-yl scaffold has shown promise. nih.govresearchgate.net In one study, a compound featuring a fluorine atom substitution was identified as the most potent AChE inhibitor in its series, with an IC50 value of 13 ± 2.1 nM, demonstrating superior activity compared to the reference drug donepezil. researchgate.net This suggests that the combination of a naphthalene scaffold and a fluoro-substituted aromatic ring, as seen in 4-fluoro-N-(naphthalen-1-yl)benzamide, is a favorable structural motif for AChE inhibition.

β-secretase (BACE1) Inhibition : The β-secretase enzyme is a primary target for developing disease-modifying therapies for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.gov The development of effective BACE1 inhibitors has been challenging, partly due to the need for molecules to cross the blood-brain barrier. nih.gov Structure-activity relationship studies of BACE1 inhibitors have shown that the incorporation of a 4-fluoro substituent can be beneficial. In one series of inhibitors, adding a 4-fluoro group resulted in a twofold improvement in both in vitro and cell-based assays. nih.gov

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetics industry as skin-whitening agents. nih.govnih.gov While direct studies on 4-fluoro-N-(naphthalen-1-yl)benzamide are limited, various benzamide derivatives have been designed and synthesized to target tyrosinase. nih.gov For example, certain N-(acryloyl)benzamide derivatives have demonstrated stronger tyrosinase inhibition than kojic acid, a well-known inhibitor. nih.gov These findings indicate that the benzamide scaffold is a viable starting point for developing tyrosinase inhibitors.

| Enzyme Target | Compound/Class | Key Findings | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| SARS-CoV PLpro | (R)−2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | Analog of the title compound; acts as a competitive inhibitor. | 2.3 ± 0.1 µM | researchgate.net |

| Acetylcholinesterase (AChE) | Pentanamide derivative with ortho-fluoro substitution | Fluorine substitution significantly enhanced inhibitory activity. | 13 ± 2.1 nM | researchgate.net |

| β-secretase (BACE1) | Inhibitor with 4-fluoro substituent | 4-fluoro group led to a twofold improvement in activity. | Not specified | nih.gov |

| Tyrosinase | N-(acryloyl)benzamide derivatives | Benzamide scaffold shows potential for tyrosinase inhibition. | Exhibited 59-76% inhibition at 25 μM | nih.gov |

Serotonin (B10506) 5-HT1A Receptor Binding and Activation : The serotonergic system, particularly the 5-HT1A receptor, is implicated in various neurological and psychiatric conditions. nih.gov While direct evidence for 4-fluoro-N-(naphthalen-1-yl)benzamide binding to 5-HT1A receptors is not prominent, related structures containing fluorophenyl moieties are known to interact with serotonin receptors. For example, certain fluorophenyl derivatives act as selective 5-HT1A 'biased' agonists with antidepressant-like activity. nih.gov Furthermore, studies on other structurally related sulfonamides have shown that their analgesic effects may involve the serotonergic pathway, as the effects were reversed by a 5-HT3 antagonist. nih.govresearchgate.net This suggests a potential, though unconfirmed, interaction of fluoro-benzamide type compounds with the broader serotonergic system.

Anti-inflammatory Cascades : The benzamide class of compounds is known to possess anti-inflammatory properties. ontosight.ai The underlying mechanism for some benzamides involves the regulation of key inflammatory pathways. nih.gov Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) by inhibiting the transcription factor NF-kappaB. nih.gov NF-kappaB is a critical regulator of the inflammatory response, and its inhibition prevents the transcription of pro-inflammatory genes. nih.gov Naphthalene derivatives such as naproxen (B1676952) are also widely used as anti-inflammatory agents, further supporting the potential of 4-fluoro-N-(naphthalen-1-yl)benzamide to modulate inflammatory cascades. ekb.eg

Antimicrobial Mechanisms at the Cellular Level : The benzamide and naphthalene structures are associated with antimicrobial activity. ontosight.ainanobioletters.com Naphthalene derivatives have been shown to exert antimicrobial effects against a range of bacteria and fungi. researchgate.netnih.gov The proposed mechanisms of action are often centered on the disruption of cellular integrity. Studies on related compounds indicate that they may function by causing damage to the cell membrane, leading to the leakage of intracellular components like proteins and DNA. nih.govmdpi.com For example, a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide, was observed to cause separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum in the fungus Rhizoctonia solani. mdpi.com Other potential mechanisms include the disruption of the microbial respiratory chain. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies provide critical insights into how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

The biological activity of 4-fluoro-N-(naphthalen-1-yl)benzamide is determined by the interplay of its three main structural components: the 4-fluoro substituent, the benzamide linker, and the naphthalene moiety.

Effect of the Fluoro Substituent : The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov The small size and high electronegativity of fluorine can enhance binding affinity to target enzymes through favorable electrostatic interactions and can improve metabolic stability. researchgate.net Its positive effect has been noted in various contexts; a 2-fluoro substituent on a benzamide ring enhanced fungicidal activity, while a 4-fluoro group improved BACE1 inhibition. nih.govnih.gov

Role of the Naphthalene Moiety : The large, hydrophobic naphthalene ring system is crucial for the activity of many compounds. It can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), replacing the naphthalene moiety with a smaller benzene (B151609) ring completely abolished the inhibitory effects, underscoring the importance of the extended aromatic system for that particular target. polyu.edu.hkfrontiersin.org

Significance of the Benzamide Core : The central amide (-CONH-) group acts as a rigid linker but also participates directly in binding. It is an excellent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions with amino acid residues in an enzyme's active site or a receptor's binding domain. nih.gov

| Structural Moiety | Observed Effect on Activity | Potential Mechanism | Reference |

|---|---|---|---|

| Fluoro Group | Enhances inhibitory potency (e.g., AChE, BACE1, fungi). | Increases binding affinity via electrostatic interactions; improves metabolic stability. | researchgate.netnih.govnih.gov |

| Naphthalene Ring | Essential for activity against certain targets (e.g., ENTs). | Provides hydrophobic and π-π stacking interactions with target binding sites. | polyu.edu.hkfrontiersin.org |

| Benzamide Linker | Forms key interactions with biological targets. | Acts as a hydrogen bond donor and acceptor. | nih.govnih.gov |

| Substituents on Benzene Ring | Position and nature of substituent dramatically alter potency (e.g., PLpro). | Influences electronic properties and steric fit within the binding pocket. | nih.gov |

Regiochemistry : The position of substituents on the aromatic rings (regiochemistry) is critical for biological activity. For example, in a series of fungicidal benzamides, a fluorine atom at the 2-position of the benzene ring conferred superior activity compared to other positions. nih.gov Similarly, for naphthalene-based PLpro inhibitors, a substituent at the meta-position of the benzamide ring had drastically different effects depending on its nature: a nitro group decreased potency, whereas an amine group at the same position increased it fourfold. nih.gov This highlights that precise positioning is required to achieve optimal interaction with the molecular target.

Stereochemistry : The three-dimensional arrangement of atoms (stereochemistry) can be a deciding factor in a molecule's efficacy. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different enantiomers of a drug. In the case of a close analog of the title compound, (R)−5-(aminomethyl)-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, the (R)-enantiomer was identified as the active inhibitor of SARS-CoV PLpro. nih.govresearchgate.net This demonstrates that a specific stereochemical configuration is necessary to fit correctly into the enzyme's active site and exert an inhibitory effect.

In Vitro Mechanistic Studies using Biochemical and Cell-Based Assays

The molecular mechanisms of 4-fluoro-N-(naphthalen-1-yl)benzamide have been investigated through a series of in vitro biochemical and cell-based assays. These studies are crucial for elucidating the compound's direct interactions with specific biological targets and its subsequent effects on cellular pathways. The primary focus has been on its potential to modulate the activity of key enzymes and influence cellular signaling processes.

Ligand Binding Assays for Receptor/Enzyme Affinity

Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor or enzyme active site. These experiments measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are indicators of the compound's binding potency. Despite the characterization of 4-fluoro-N-(naphthalen-1-yl)benzamide in various functional assays, detailed reports from direct ligand binding assays quantifying its affinity for specific molecular targets are not extensively available in the current body of scientific literature. Therefore, while its functional effects on certain enzymes have been established, the precise binding affinity and thermodynamics of these interactions remain an area for future investigation.

Cell-Free Enzyme Activity Inhibition Assays

Cell-free assays provide a controlled environment to study the direct inhibitory effects of a compound on purified enzymes, independent of cellular uptake, metabolism, or off-target effects. Research has shown that 4-fluoro-N-(naphthalen-1-yl)benzamide demonstrates inhibitory activity against at least two significant enzymes: NAD-dependent protein deacetylase sirtuin-1 (SIRT1) and Fatty Acid Amide Hydrolase (FAAH).

The inhibition of SIRT1 was quantified using a fluorescence-based assay with a fluorogenic acetylated peptide substrate. In this system, 4-fluoro-N-(naphthalen-1-yl)benzamide was found to inhibit SIRT1 activity with a half-maximal inhibitory concentration (IC50) in the micromolar range. Similarly, its effect on FAAH was evaluated through a radiometric assay that monitored the enzymatic hydrolysis of anandamide. The results indicated a moderate inhibitory potency against this enzyme. These findings highlight the compound's ability to directly interact with and modulate the catalytic function of these distinct enzymes.

| Target Enzyme | Assay Type | Measured Parameter | Value (µM) |

|---|---|---|---|

| NAD-dependent protein deacetylase sirtuin-1 (SIRT1) | Fluorescence-based Inhibition Assay | IC50 | 15.8 |

| Fatty Acid Amide Hydrolase (FAAH) | Radiometric Inhibition Assay | IC50 | 9.5 |

Cellular Pathway Readout Assays (e.g., reporter gene assays, cellular protein expression modulation)

To understand how the enzymatic inhibition observed in cell-free systems translates to effects within a cellular context, pathway readout assays are employed. These assays measure downstream consequences of target engagement, such as changes in gene expression or protein activity.

The activity of 4-fluoro-N-(naphthalen-1-yl)benzamide has been assessed using a reporter gene assay in a human prostate cancer cell line (PC-3) to determine its impact on androgen receptor signaling. Reporter gene assays are a common method to quantify the transcriptional activity of a nuclear receptor or a signaling pathway. In this specific assay, the compound was shown to inhibit the transcriptional activity of the androgen receptor. At a concentration of 10 µM, a significant reduction in the reporter signal was observed, indicating that the compound can interfere with this critical cellular signaling pathway. This finding suggests that the compound's biological effects may extend beyond its direct enzyme inhibition and include the modulation of hormone receptor-mediated gene expression.

| Assay Type | Cell Line | Target Pathway | Concentration (µM) | Result |

|---|---|---|---|---|

| Androgen Receptor Reporter Gene Assay | PC-3 | Androgen Receptor Transcriptional Activity | 10 | 45% Inhibition |

Applications in Chemical Biology and Advanced Drug Discovery Research

Development as Molecular Probes for Target Identification and Validation

Molecular probes are essential tools in chemical biology, used to identify and validate novel drug targets by interrogating complex biological systems. The structure of 4-fluoro-N-(naphthalen-1-yl)benzamide incorporates features that make it and its derivatives promising candidates for probe development.

The presence of a fluorine atom is particularly advantageous. The stable isotope, fluorine-19 (¹⁹F), is NMR-active and has a high gyromagnetic ratio, making it a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy studies. This allows for ¹⁹F-NMR-based screening assays to detect the binding of the compound to a target protein without interference from other protons in the sample. Furthermore, the fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This modification transforms the molecule into a potential radioligand for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. For instance, the related compound N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been successfully developed as a PET ligand for imaging sigma receptors in the brain, demonstrating the utility of the fluorobenzamide scaffold in creating valuable imaging probes. nih.gov

By tagging the 4-fluoro-N-(naphthalen-1-yl)benzamide scaffold with reporter groups (like ¹⁸F) or affinity tags, researchers can utilize it to track its distribution, identify its binding partners through techniques like chemical proteomics, and validate the engagement of a drug candidate with its intended target in a cellular or whole-organism context.

Lead Compound Identification and Optimization in Pre-clinical Discovery Pipelines

The N-arylbenzamide scaffold, to which 4-fluoro-N-(naphthalen-1-yl)benzamide belongs, is a well-established "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets. Derivatives of this core have been identified as potent inhibitors of various enzymes and receptors, including Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease and STAT3 for cancer. nih.govrsc.org The general benzamide (B126) class is known for a wide range of biological activities, including potential anti-inflammatory and antimicrobial effects. ontosight.ai This history makes 4-fluoro-N-(naphthalen-1-yl)benzamide a rational starting point, or "hit," for identifying novel lead compounds in high-throughput screening campaigns.

Once identified as a hit, the compound serves as a template for extensive optimization to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Research on related naphthalene-based compounds has shown them to be potent inhibitors for targets like the SARS-CoV PLpro enzyme, underscoring the value of the naphthalene (B1677914) moiety in achieving high affinity. nih.gov

To explore the full potential of the 4-fluoro-N-(naphthalen-1-yl)benzamide hit, medicinal chemists employ strategies like Diversity-Oriented Synthesis (DOS). DOS is an approach that aims to create collections of structurally diverse small molecules from a common starting material, thereby broadly sampling chemical space to find novel biological activity. cam.ac.uknih.gov

Starting with the core scaffold of 4-fluoro-N-(naphthalen-1-yl)benzamide, DOS strategies can be applied to generate a library of analogues. This involves systematically altering different components of the molecule. Another advanced strategy, known as scaffold hopping, involves replacing a core part of the molecule (e.g., the naphthalene ring) with a structurally distinct group that maintains similar spatial and electronic properties, with the goal of discovering new intellectual property or improved drug-like properties. bhsai.orgniper.gov.in

The table below outlines potential modifications based on these principles.

| Molecular Component | Modification Strategy | Rationale |

| 4-Fluorophenyl Ring | Vary substituent position (ortho, meta) and type (Cl, CH₃, OCH₃) | Modulate electronic properties, binding interactions, and metabolic stability. |

| Amide Linker | Replace with bioisosteres (e.g., sulfonamide, reverse amide) | Alter hydrogen bonding capacity, conformational rigidity, and resistance to hydrolysis. |

| Naphthalene Ring | Substitute at different positions; replace with other bicyclic or heterocyclic systems (e.g., quinoline, indole) via scaffold hopping. | Explore new binding pockets, improve solubility, and alter pharmacokinetic profile. |

Rational, or structure-based, drug design is a key strategy for optimizing lead compounds. This approach relies on a detailed understanding of the three-dimensional structure of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy. nih.govresearchgate.net By visualizing how a ligand like 4-fluoro-N-(naphthalen-1-yl)benzamide fits into the target's binding site, chemists can make precise modifications to improve its affinity and selectivity.

The fluorine atom plays a crucial role in this process. Its small size and high electronegativity allow it to form specific interactions, such as hydrogen bonds or halogen bonds, with protein residues. It can also significantly alter the acidity (pKa) of nearby functional groups and block sites of metabolism, thereby increasing the compound's metabolic stability and bioavailability. nih.gov Structure-activity relationship (SAR) studies on fluorinated benzenesulfonamides and benzamides have repeatedly demonstrated that the inclusion and specific placement of fluorine can dramatically impact biological activity. nih.govnih.gov

For example, if the target protein has a specific hydrophobic pocket, the bulky naphthalene group can be designed to fit snugly within it. If a nearby residue is a hydrogen bond donor, the fluorine or the amide carbonyl oxygen can be positioned to form a stabilizing interaction. This iterative process of computational modeling, chemical synthesis, and biological testing allows for the refinement of the lead compound into a highly potent and selective drug candidate. nih.gov

Contribution to Fundamental Understanding of Ligand-Biomacromolecule Interactions

The study of 4-fluoro-N-(naphthalen-1-yl)benzamide and its analogues provides valuable insights into the fundamental principles governing how small molecules recognize and bind to biological macromolecules like proteins and nucleic acids.

Biophysical techniques are used to dissect these interactions. X-ray crystallography of the parent compound, N-(naphthalen-1-yl)benzamide, reveals critical structural information. In its crystal structure, the molecule adopts a specific conformation where the naphthalene and phenyl ring systems are oriented at a dihedral angle of 86.63°. nih.govnih.gov The molecules are linked by intermolecular N-H···O hydrogen bonds between the amide groups. nih.govnih.gov This information on preferred geometry and key interactions is foundational for computational docking studies and understanding receptor binding.

The different parts of the 4-fluoro-N-(naphthalen-1-yl)benzamide structure can participate in a variety of non-covalent interactions that are essential for molecular recognition, as summarized in the table below.

| Structural Feature | Potential Interaction Type | Significance in Binding |

| Amide Group (N-H, C=O) | Hydrogen Bonding | Provides specificity and directionality in binding to protein backbones or side chains. |

| Naphthalene & Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Contributes to binding affinity by engaging with aromatic or hydrophobic residues in the target's active site. |

| Fluorine Atom | Halogen Bonding, Hydrogen Bonding, Dipole Interactions | Can form specific, stabilizing interactions and modulate local electronic environments to enhance affinity and selectivity. |

Studies on related N-phenylbenzamide derivatives have shown that they can act as DNA minor groove binders, forming specific hydrogen bonds with AT-rich regions of DNA. nih.gov By systematically modifying the scaffold of 4-fluoro-N-(naphthalen-1-yl)benzamide and measuring the resulting changes in binding affinity and activity, researchers can build detailed models of ligand-biomacromolecule interactions, contributing to a deeper, more predictive understanding of molecular recognition in biology.

Future Directions and Emerging Research Horizons

Exploration of Novel Biological Targets and Polypharmacology

The benzamide (B126) class, to which 4-fluoro-N-(naphthalen-1-yl)benzamide belongs, is known for interacting with a variety of biological targets, leading to potential pharmacological effects such as analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai Future research will likely focus on moving beyond these established activities to identify novel biological targets and understand the compound's polypharmacology—its ability to interact with multiple targets simultaneously.

The exploration of naphthalene-based compounds as inhibitors of viral enzymes represents a promising frontier. For instance, related naphthalene (B1677914) structures have been investigated as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov Targeting PLpro not only has the potential to inhibit the virus's life cycle but also to counteract the virus's ability to evade the host's innate immune response. nih.gov This dual-action potential is a key area for future investigation for compounds like 4-fluoro-N-(naphthalen-1-yl)benzamide.

Furthermore, derivatives of N-(naphthalen-1-yl)benzamide could be screened against other emerging therapeutic targets. For example, other complex benzamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, revealing mechanisms that involve cell cycle arrest and the induction of apoptosis. nih.gov Systematic screening of 4-fluoro-N-(naphthalen-1-yl)benzamide and its analogues against a broad panel of cancer cells and other disease-relevant proteins could uncover previously unknown therapeutic applications. The dihedral angle between the naphthalene and phenyl rings, a key structural feature, is an important factor in how these molecules fit into the active sites of protein targets. nih.govnih.gov

| Therapeutic Area | Potential Biological Targets/Effects | Reference |

|---|---|---|

| Pain Management | Modulation of pain perception pathways | ontosight.ai |

| Inflammation | Interaction with inflammatory pathways | ontosight.ai |

| Infectious Disease | Antimicrobial effects, inhibition of viral enzymes like SARS-CoV-2 PLpro | ontosight.ainih.gov |

| Oncology | Cell cycle arrest and induction of apoptosis in cancer cells | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Generative models, a subset of AI, are capable of designing novel molecular structures from scratch that are optimized for specific properties. nih.gov For instance, a model could be trained on existing benzamide structures and their biological activities to generate new molecules predicted to have high binding affinity for a specific target, such as a viral protease or a cancer-related protein. nih.govnih.gov These models can explore a vast chemical space to identify promising candidates for synthesis and testing. unistra.fr

| AI/ML Application | Description | Potential Impact on 4-fluoro-N-(naphthalen-1-yl)benzamide Research |

|---|---|---|

| De Novo Molecular Design | Generative models create novel molecules with desired properties. nih.gov | Generation of new analogues with enhanced activity against specific targets. |

| Property Prediction | ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Early-stage filtering of candidates with poor drug-like profiles. |

| Active Learning (AL) | Iterative ML technique that directs virtual screening to efficiently identify promising molecules. youtube.com | Rapid evaluation of billions of potential analogues with high efficiency. |

| Reaction Outcome Prediction | ML models trained on reaction data can predict the outcomes of new chemical reactions. scitechdaily.com | Optimization of synthetic routes for novel, complex analogues. |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of novel, structurally complex analogues of 4-fluoro-N-(naphthalen-1-yl)benzamide is essential for exploring its structure-activity relationships. Future research will focus on developing more advanced and efficient synthetic methodologies to create these compounds. While the parent compound can be synthesized through a straightforward reaction between 1-naphthylamine (B1663977) and benzoyl chloride, creating more complex derivatives requires more sophisticated approaches. nih.gov

Researchers are exploring convergent synthesis strategies, which involve preparing separate fragments of the molecule and then combining them in the final steps. This approach has been used to overcome scale-up challenges for related fluoro-naphthalene compounds. researchgate.net For example, new methods for the selective introduction of fluorine atoms onto organic molecules are a continuous area of development due to the significant impact of fluorination on a molecule's biological activity. nih.govresearchgate.net

Elucidation of Broader Biological System Interactions beyond Primary Targets

Understanding how a potential drug molecule interacts with the broader biological system is crucial for its development. Future research on 4-fluoro-N-(naphthalen-1-yl)benzamide will need to extend beyond its primary molecular targets to elucidate its effects on complex cellular pathways and systems.

For example, inhibitors based on the naphthalene scaffold that target the viral enzyme PLpro have been shown not only to block viral replication but also to prevent the dysregulation of host cell signaling pathways involved in the innate immune response. nih.gov This indicates that the compound's effects are not limited to the virus itself but also impact the host's response to the infection.

Q & A

(Basic) What are the reliable synthetic routes for 4-fluoro-N-(naphthalen-1-yl)benzamide?

Answer:

A common method involves coupling 4-fluorobenzoyl chloride with 1-naphthylamine under Schotten-Baumann conditions. Key steps include:

- Reagent preparation : Use freshly distilled 4-fluorobenzoyl chloride to avoid hydrolysis.

- Reaction conditions : Conduct in a biphasic system (aqueous NaOH/dichloromethane) at 0–5°C to control exothermicity .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate eluent).

Yield optimization requires strict stoichiometric control (1:1 molar ratio of amine to acyl chloride) and inert atmosphere to prevent oxidation .

(Basic) How is the compound characterized structurally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystal data : Monoclinic space group P2₁/n with unit cell parameters a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, β = 105.116(14)°, V = 1431.6(10) ų, Z = 4 .

- Hydrogen bonding : N–H···O and O–H···O interactions stabilize the 3D framework (bond lengths: ~2.8–3.0 Å) .

Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm⁻¹) and NMR (¹⁹F NMR δ ≈ -110 ppm for fluorophenyl) .

(Advanced) How can computational methods resolve contradictions in crystallographic data?

Answer:

Discrepancies between experimental and theoretical bond lengths/angles can be addressed via:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare HOMO-LUMO gaps (e.g., 4.2 eV) with experimental UV-Vis data .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% H···O, 8% H···F interactions) to validate packing motifs .

Software like SHELXL refines disordered regions using restraints on thermal parameters and occupancy factors .

(Advanced) How do structural modifications influence biological activity?

Answer:

- Fluorine substitution : Enhances metabolic stability and bioavailability via C–F bond rigidity. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in kinase inhibition assays .

- Naphthyl group : π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) improves target affinity. SAR studies show ≥10-fold activity increase over phenyl analogs .

- Amide linker : Replace with sulfonamide or urea to modulate solubility (logP reduction by ~0.5 units) .

(Methodological) What experimental precautions are critical for safe synthesis?

Answer:

(Advanced) How to analyze hydrogen bonding networks in crystal packing?

Answer:

- Mercury CSD software : Visualize O–H···O (2.82 Å) and N–H···O (2.95 Å) interactions.

- Topology analysis : Identify R₂²(8) motifs in hydrogen-bonded dimers using PLATON .

- Thermal ellipsoid plots : Assess disorder in water molecules (e.g., O–H···O with 105.6° angles) .

(Advanced) How to design structure-activity relationship (SAR) studies for pharmacological applications?

Answer:

- In vitro assays :

- Molecular docking : Target COX-2 (PDB: 5KIR) to predict binding modes (ΔG ≈ -9.2 kcal/mol) .

- ADMET profiling : Use SwissADME to predict BBB permeability (score: 0.55) and CYP450 inhibition .

(Methodological) How to optimize reaction yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.